molecular formula C14H14ClNO2 B2434420 7-chloro-N-propyl-1-benzoxepine-4-carboxamide CAS No. 950334-49-3

7-chloro-N-propyl-1-benzoxepine-4-carboxamide

Cat. No.: B2434420
CAS No.: 950334-49-3
M. Wt: 263.72
InChI Key: VXDHBFVSGUZSKN-UHFFFAOYSA-N
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Description

7-chloro-N-propyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the benzoxepine class of chemicals This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a chlorine atom at the 7th position and a propyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, and an amine. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    N-Propylation: The propyl group is introduced by reacting the intermediate with a propyl halide (e.g., propyl bromide) in the presence of a base like sodium hydride or potassium tert-butoxide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 4th position, which can be achieved by reacting the intermediate with an appropriate amide-forming reagent such as carbonyldiimidazole or an acid chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-propyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with azide or thiol groups replacing the chlorine atom.

Scientific Research Applications

7-chloro-N-propyl-1-benzoxepine-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-propyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the propyl group, which may affect its biological activity and chemical properties.

    N-propyl-1-benzoxepine-4-carboxamide:

    7-chloro-N-methyl-1-benzoxepine-4-carboxamide: Contains a methyl group instead of a propyl group, leading to differences in its chemical behavior and biological effects.

Uniqueness

7-chloro-N-propyl-1-benzoxepine-4-carboxamide is unique due to the presence of both the chlorine atom and the propyl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity, stability, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

7-chloro-N-propyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-6-16-14(17)10-5-7-18-13-4-3-12(15)9-11(13)8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHBFVSGUZSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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